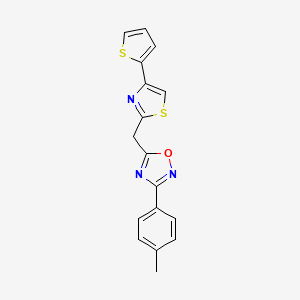

5-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

Description

5-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a p-tolyl group (methyl-substituted phenyl) at position 3 and a thiophene-linked thiazole moiety at position 3. The oxadiazole ring is a five-membered aromatic system containing two nitrogen and one oxygen atom, known for its metabolic stability and role in medicinal chemistry as a bioisostere for ester or amide groups .

Properties

IUPAC Name |

3-(4-methylphenyl)-5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS2/c1-11-4-6-12(7-5-11)17-19-15(21-20-17)9-16-18-13(10-23-16)14-3-2-8-22-14/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFSLDSCVXYZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiophene-2-carboxylic acid with thioamide under acidic conditions.

Oxadiazole Formation: The oxadiazole ring is formed by cyclization of an appropriate hydrazide with a carboxylic acid derivative.

Final Coupling: The final step involves coupling the thiazole and oxadiazole rings through a methyl bridge, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene, thiazole, and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

5-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

The compound has shown promising biological activities, particularly in antimicrobial and anticancer research. Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal properties, making them potential candidates for new therapeutic agents.

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antifungal | Inhibition of fungal growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Medicine

Research into the medicinal applications of this compound suggests its potential role in drug development. The mechanisms by which it interacts with biological targets are under investigation, aiming to elucidate how it can modulate enzyme activity or receptor function.

Case Studies

Case Study 1: Antimicrobial Screening

A study synthesized several thiazole-substituted oxadiazole derivatives, including the compound , and evaluated their antimicrobial efficacy. Results indicated that certain derivatives showed enhanced antibacterial activity compared to traditional antibiotics, highlighting their potential as novel antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on glioblastoma cell lines. The findings revealed that specific derivatives could significantly induce apoptosis in cancer cells, suggesting their utility in cancer therapy .

Mechanism of Action

The mechanism of action of 5-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous heterocycles, emphasizing substituent effects, synthetic routes, and bioactivity.

Structural Analogs and Substituent Effects

Core Heterocycle Differences :

- 1,2,4-Oxadiazole vs. 1,2,4-Triazole : The oxadiazole core lacks the sulfur atom present in triazole-thione derivatives, reducing hydrogen-bonding capacity but improving metabolic stability. Triazole-thiones (e.g., compound from ) exhibit stronger intermolecular interactions due to the thione (-C=S) group .

- Thiazole vs. Oxadiazole : Thiazole-containing compounds (e.g., ) often display enhanced antimicrobial activity due to sulfur’s electronegativity, whereas oxadiazoles are more resistant to hydrolysis .

Substituent Effects :

- The thiophene-thiazole moiety in the target compound likely enhances π-π stacking and hydrophobic interactions in biological systems, similar to triazole-thiophene hybrids .

- Halogenated Aryl Groups (e.g., chloro, fluoro in ) improve lipophilicity and membrane permeability, but the p-tolyl group in the target compound balances solubility and bioavailability .

Pharmacological Potential

- Antimicrobial Activity : Thiazole derivatives with halogenated aryl groups (e.g., ) show potent antimicrobial effects, suggesting the target compound’s thiophene-thiazole substituent may confer similar properties .

- Antifungal Activity : Triazolone-thiophene derivatives (e.g., ) exhibit antifungal activity, which may extend to the target compound if tested .

- Metabolic Stability : The oxadiazole core resists enzymatic degradation better than triazoles, making it advantageous for drug design .

Physicochemical Properties

- Planarity and Conformation : The thiophene-thiazole group in the target compound may adopt a planar conformation, similar to fluorophenyl-triazole derivatives (e.g., ), facilitating DNA intercalation or enzyme binding .

Biological Activity

The compound 5-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a novel derivative within the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of thiophene and thiazole derivatives with oxadiazole precursors. The synthetic pathway includes several steps:

- Formation of Thiazole Derivative : The initial step involves synthesizing the thiazole framework through reactions involving thiophene and appropriate carbonyl compounds.

- Oxadiazole Formation : The oxadiazole ring is constructed by cyclizing amidoximes or hydrazones with appropriate carboxylic acids or acid chlorides.

- Final Coupling : The final compound is obtained by coupling the thiazole and oxadiazole moieties through a methylation process.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including HepG-2 (liver cancer) and A-549 (lung cancer). In vitro assays demonstrated that it possesses cytotoxic effects comparable to established chemotherapeutics like cisplatin .

The mechanism by which this compound exerts its antitumor effects appears to involve:

- Induction of Apoptosis : Flow cytometry studies indicate that compounds within this class can induce apoptosis in cancer cells through activation of caspase pathways and upregulation of p53 protein levels .

- Molecular Docking Studies : Molecular docking analyses suggest strong interactions with key targets such as dihydrofolate reductase (DHFR), indicating potential pathways for inhibiting tumor growth .

Antimicrobial Activity

In addition to antitumor properties, derivatives of the oxadiazole class have also shown promising antimicrobial activity:

- Bacterial Inhibition : Studies have reported that certain oxadiazoles exhibit significant antibacterial effects against strains like Mycobacterium bovis BCG, with some compounds demonstrating IC50 values in the nanomolar range .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Anticancer Efficacy : A study demonstrated that a similar oxadiazole derivative showed an IC50 value of 1.8 µM against MCF-7 breast cancer cells, indicating potent anticancer activity comparable to doxorubicin .

- Antitubercular Activity : Research indicated that some oxadiazole derivatives effectively inhibited Mycobacterium tuberculosis, showcasing their potential in treating bacterial infections resistant to conventional therapies .

Q & A

Q. How can the reactivity of the thiophene-thiazole moiety be leveraged for functionalization?

- Methodological Answer :

- Use Sonogashira coupling to introduce alkynes at the thiophene C5 position.

- Optimize Pd catalyst loading (e.g., Pd(PPh₃)₄) and solvent (DMF/toluene) for cross-coupling efficiency .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.